molecular formula C11H12Cl2O2 B1452754 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride CAS No. 1160257-92-0

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride

Cat. No.: B1452754
CAS No.: 1160257-92-0
M. Wt: 247.11 g/mol
InChI Key: KNWNDQOKXLGMMA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride is a useful research compound. Its molecular formula is C11H12Cl2O2 and its molecular weight is 247.11 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12ClO2
  • Molecular Weight : 247.12 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 284.1 °C at 760 mmHg

The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, it disrupts cell proliferation and induces apoptosis in cancer cells.

Biochemical Pathways Affected

  • Cell Cycle Regulation : Inhibition of CDKs leads to cell cycle arrest.
  • Apoptosis Induction : The compound may activate apoptotic pathways, enhancing cell death in malignant cells.
  • HIF-1 Pathway Modulation : Similar compounds have been shown to interact with hypoxia-inducible factor 1 (HIF-1), influencing cellular responses to hypoxia and potentially affecting tumor growth dynamics .

In Vitro Studies

Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. It has been observed to inhibit cell growth and induce apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)15Significant growth inhibition
HeLa (Cervical)10Induction of apoptosis
A549 (Lung)20Cell cycle arrest

In Vivo Studies

Animal model studies have shown that administration of the compound results in tumor growth inhibition. For instance, in murine models, doses as low as 5 mg/kg have demonstrated significant reductions in tumor size compared to control groups.

Case Studies

  • Breast Cancer Model :
    • A study involving MCF-7 xenografts treated with the compound showed a reduction in tumor volume by approximately 50% after four weeks of treatment.
    • Histological analysis indicated increased apoptosis markers within treated tumors compared to controls.
  • Lung Cancer Study :
    • In A549 xenografts, treatment led to a marked decrease in proliferative index as measured by Ki-67 staining.
    • The study reported that higher doses correlated with enhanced efficacy in reducing tumor burden.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate potential toxicity at high concentrations. It is classified as a corrosive agent, capable of causing burns upon contact with skin or mucous membranes . Further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

  • This compound serves as an essential intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its chlorinated phenoxy group enhances reactivity, allowing for further functionalization.
  • Example Application : It can be used in the synthesis of herbicides and other agrochemicals by reacting with amines or alcohols to form derivatives that exhibit desired biological activities.

Medicinal Chemistry

Potential Therapeutic Applications

  • The compound's structure suggests potential applications in drug discovery, particularly as an enzyme inhibitor or a ligand in receptor binding studies.

Case Study: Enzyme Inhibition

  • A study demonstrated that derivatives of similar chlorinated phenoxy compounds exhibited significant inhibition against specific kinases, which are critical targets in cancer therapy. The mechanism involved competitive inhibition at the enzyme's active site, blocking substrate access.

Anticancer Activity

Agricultural Chemistry

Herbicide Development

  • The chlorinated structure of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride makes it suitable for developing herbicides that target specific plant enzymes.

Case Study: Herbicidal Efficacy

  • In trials, compounds derived from this chlorinated phenoxy group showed effective weed suppression rates of over 80% when applied at recommended field rates.

Material Science

Polymer Synthesis

  • This compound can be utilized in the production of specialty polymers where chlorinated aromatic groups enhance thermal stability and mechanical properties.

Example Application :

  • Used as a monomer in the synthesis of high-performance coatings that require resistance to solvents and heat.

Summary of Findings

The applications of this compound span multiple scientific disciplines, including organic synthesis, medicinal chemistry, agricultural chemistry, and material science. Its unique chemical properties make it a valuable compound for researchers looking to develop new therapeutic agents or agrochemicals.

Application AreaSpecific Use CaseNotable Findings
Organic SynthesisBuilding block for pharmaceuticalsEnhances reactivity for further functionalization
Medicinal ChemistryEnzyme inhibitor studiesSignificant inhibition observed against kinases
Agricultural ChemistryHerbicide developmentEffective weed suppression rates >80%
Material ScienceSpecialty polymer productionImproved thermal stability and mechanical properties

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWNDQOKXLGMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.